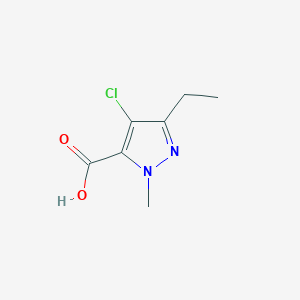

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

4-chloro-5-ethyl-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-3-4-5(8)6(7(11)12)10(2)9-4/h3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXAIFVHVBHMNJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1Cl)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60563848 | |

| Record name | 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127892-62-0 | |

| Record name | 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. With the CAS Number 127892-62-0, this pyrazole derivative is a cornerstone in the development of modern agrochemicals and pharmaceuticals. Its structural features, including a substituted pyrazole ring, a carboxylic acid group, and a chlorine atom, provide multiple reaction sites for further chemical modifications, leading to compounds with potent herbicidal, insecticidal, and antimicrobial properties. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its role in the synthesis of notable commercial products. Furthermore, it explores the mechanistic pathways through which its derivatives exert their biological effects.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[1] Its key chemical and physical properties are summarized in the table below, providing essential data for laboratory and industrial applications.

| Property | Value |

| Molecular Formula | C₇H₉ClN₂O₂ |

| Molecular Weight | 188.61 g/mol |

| CAS Number | 127892-62-0 |

| IUPAC Name | This compound |

| Melting Point | 162-166 °C |

| Boiling Point | 339.5 °C (Predicted) |

| Density | 1.40 g/cm³ (Predicted) |

| Appearance | White to light yellow crystalline powder |

| Solubility | Soluble in chloroform (mild, heated), methanol. |

| InChI Key | NXAIFVHVBHMNJS-UHFFFAOYSA-N |

| SMILES | CCC1=C(Cl)C(=C(O)O)N(C)N=1 |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that is crucial for the production of its derivatives. While specific, detailed industrial synthesis protocols are often proprietary, a general and representative laboratory-scale synthesis is outlined below, based on established chemical principles for pyrazole synthesis.

General Synthesis of Pyrazole Carboxylic Acids

The synthesis of pyrazole carboxylic acids often involves the cyclization of a β-dicarbonyl compound with a hydrazine derivative, followed by functional group manipulations.

Representative Synthesis of this compound

A plausible synthetic route involves the initial formation of the pyrazole ring, followed by methylation and chlorination.

Step 1: Synthesis of 3-ethyl-1H-pyrazole-5-carboxylic acid

-

To a solution of ethyl 3-oxopentanoate in ethanol, add an equimolar amount of hydrazine hydrate.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting residue is then hydrolyzed using an aqueous solution of sodium hydroxide, followed by acidification with hydrochloric acid to precipitate the pyrazole carboxylic acid.

-

The crude product is filtered, washed with cold water, and dried.

Step 2: Methylation of the Pyrazole Ring

-

Dissolve the 3-ethyl-1H-pyrazole-5-carboxylic acid in a suitable solvent such as dimethylformamide (DMF).

-

Add a base, for instance, potassium carbonate, to the solution.

-

Introduce a methylating agent like dimethyl sulfate or methyl iodide and stir the reaction mixture at room temperature for 12-24 hours.

-

Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

The organic layer is then washed, dried, and the solvent is evaporated to yield 3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.

Step 3: Chlorination of the Pyrazole Ring

-

Dissolve the methylated pyrazole in a suitable solvent, for example, acetic acid.

-

Slowly add a chlorinating agent, such as sulfuryl chloride, to the solution while maintaining the temperature below 10°C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Pour the mixture onto ice and filter the resulting precipitate.

-

The solid is then washed with water and recrystallized from a suitable solvent to obtain pure this compound.

Role in the Synthesis of Agrochemicals

This compound is a key building block for several commercial pesticides, most notably Tebufenpyrad and Tolfenpyrad.

Synthesis of Tebufenpyrad

Tebufenpyrad is a broad-spectrum acaricide and insecticide.[2] The synthesis involves the formation of an amide linkage between the carboxylic acid group of the title compound and 4-(tert-butyl)benzylamine.

Experimental Protocol:

-

Convert this compound to its acid chloride by reacting it with a chlorinating agent like thionyl chloride or oxalyl chloride in an inert solvent (e.g., toluene).[3]

-

In a separate reaction vessel, dissolve 4-(tert-butyl)benzylamine in a suitable solvent with a base (e.g., triethylamine).

-

Slowly add the prepared acid chloride to the amine solution at a low temperature.

-

Allow the reaction to proceed at room temperature for several hours.

-

After completion, the reaction mixture is worked up by washing with water and brine, drying the organic layer, and removing the solvent to yield Tebufenpyrad.

Synthesis of Tolfenpyrad

Tolfenpyrad is another important insecticide and acaricide derived from the title compound.[4][5] Its synthesis is analogous to that of Tebufenpyrad, involving an amide coupling reaction.

Experimental Protocol:

-

Prepare the acid chloride of this compound as described for the synthesis of Tebufenpyrad.

-

React the acid chloride with 4-(p-tolyloxy)benzylamine in the presence of a base to form the amide bond.

-

The reaction workup is similar to that of Tebufenpyrad synthesis, yielding Tolfenpyrad.

Biological Activity and Mechanism of Action

While quantitative biological data for this compound itself is not extensively available in the public domain, the significant biological activities of its derivatives provide insight into its potential applications and mechanisms of action.

Antimicrobial Activity

Many pyrazole derivatives exhibit potent antimicrobial properties.[6] The proposed mechanism of action for some of these compounds is the inhibition of bacterial DNA gyrase.[7][8][9][10] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. Its inhibition leads to the cessation of these vital cellular processes and ultimately results in bacterial cell death.

Herbicidal and Insecticidal Activity

The derivatives of this compound, such as Tebufenpyrad and Tolfenpyrad, are known to act as mitochondrial electron transport inhibitors (METIs).[4] Specifically, they target Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[11] By inhibiting this complex, they disrupt the production of ATP, the primary energy currency of the cell, leading to cellular energy depletion and eventual death of the target organism.

Another potential herbicidal mechanism for pyrazole derivatives is the inhibition of photosystem II (PSII) in plants.[12] PSII is a key protein complex in the photosynthetic electron transport chain. Inhibition of PSII blocks the flow of electrons, leading to a halt in photosynthesis and the production of reactive oxygen species that cause cellular damage.

Quantitative Data

While specific quantitative data for the parent compound is scarce, the following table presents representative biological activity data for some pyrazole derivatives, illustrating the potency that can be achieved through modification of the this compound core.

| Compound Type | Activity Type | Target Organism/Enzyme | Value (µg/mL or µM) |

| Pyrazole-Thiazole Hybrids | Antibacterial (MIC) | S. aureus | 1.9 - 3.9 |

| Pyrazole-Thiazole Hybrids (IC₅₀) | Antibacterial | S. aureus | 11.8 |

| Coumarin-Substituted Pyrazoles (MIC) | Antibacterial | S. aureus, P. aeruginosa | 1.56 - 6.25 |

| Pyrazole-Isothiocyanates (EC₅₀) | Herbicidal | E. crusgalli | 64.32 |

| Pyrazole-Isothiocyanates (EC₅₀) | Herbicidal | D. glomerata | 59.41 |

| Pyrazole-Carbohydrazide (IC₅₀) | DNA Gyrase Inhibition | S. aureus DNA gyrase | 0.15 |

| Pyrazole-Carbohydrazide (IC₅₀) | DNA Gyrase Inhibition | B. subtilis DNA gyrase | 0.25 |

Conclusion

This compound is a fundamentally important building block in the fields of agrochemical and pharmaceutical research. Its versatile chemical nature allows for the synthesis of a wide array of derivatives with significant biological activities. The exploration of its derivatives has led to the development of potent antimicrobial agents targeting bacterial DNA gyrase and highly effective pesticides that inhibit mitochondrial respiration or photosynthesis. Further research into the synthesis of novel derivatives and a deeper understanding of their structure-activity relationships will undoubtedly continue to yield valuable compounds for drug discovery and crop protection.

References

- 1. Buy this compound (EVT-350749) | 127892-62-0 [evitachem.com]

- 2. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 3. CN104230809A - Industrial new process for synthesis of tebufenpyrad - Google Patents [patents.google.com]

- 4. Tolfenpyrad (Ref: OMI 88) [sitem.herts.ac.uk]

- 5. Tolfenpyrad | C21H22ClN3O2 | CID 10110536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. apps.recintodelpensamiento.com [apps.recintodelpensamiento.com]

- 12. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]

An In-depth Technical Guide on the Structure Elucidation of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 127892-62-0).[1] This pyrazole derivative is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[2][3] This document outlines its chemical properties, a probable synthetic pathway, and the expected analytical data for its structural confirmation. The guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Chemical Identity and Physical Properties

This compound is a substituted pyrazole carboxylic acid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 127892-62-0 | [1] |

| Molecular Formula | C₇H₉ClN₂O₂ | [1][4][5][6] |

| Molecular Weight | 188.61 g/mol | [1][5][6] |

| Melting Point | 164 °C | [5] |

| Appearance | White to light yellow crystalline powder | |

| IUPAC Name | This compound | [1] |

Proposed Synthesis Pathway

A patent describes a method for the preparation of 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester, a likely precursor to the target molecule.[7] This process involves the reaction of 3-ethyl-5-pyrazole carboxylic acid ethyl ester with dimethyl carbonate to introduce the methyl group on the nitrogen atom, followed by chlorination using hydrochloric acid and hydrogen peroxide.[7] The final step to obtain the carboxylic acid would be the hydrolysis of the ethyl ester.

The overall proposed synthesis workflow is depicted in the following diagram:

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocols (Proposed)

The following are proposed, generalized experimental protocols based on established chemical principles for the synthesis of pyrazole derivatives.

Synthesis of Ethyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate

This protocol is adapted from a patented method.[7]

-

Methylation: 3-ethyl-5-pyrazole carboxylic acid ethyl ester is reacted with dimethyl carbonate to yield 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester.[7]

-

Chlorination: The methylated intermediate is dissolved in a suitable solvent, and hydrochloric acid and hydrogen peroxide are added to carry out the chlorination reaction, yielding ethyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate.[7]

Hydrolysis to this compound

This is a standard procedure for the hydrolysis of an ester to a carboxylic acid.

-

Reaction Setup: Ethyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate is dissolved in a mixture of ethanol and water.

-

Saponification: An aqueous solution of sodium hydroxide is added to the mixture, which is then heated to reflux for several hours to facilitate the hydrolysis of the ester.

-

Work-up: After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent.

Structure Elucidation and Spectroscopic Data (Expected)

The definitive confirmation of the structure of this compound would be achieved through a combination of spectroscopic techniques. While specific experimental data for the target molecule is not available in the reviewed literature, the expected data based on its structure is presented below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the ethyl and methyl groups, as well as the carboxylic acid proton.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂-CH₃ | ~1.2 | Triplet | 3H |

| -CH₂-CH₃ | ~2.6 | Quartet | 2H |

| N-CH₃ | ~4.1 | Singlet | 3H |

| -COOH | >10 | Broad Singlet | 1H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| -CH₂-C H₃ | ~13 |

| -C H₂-CH₃ | ~20 |

| N-C H₃ | ~35 |

| C4-Cl | ~110 |

| C3-Et | ~145 |

| C5-COOH | ~140 |

| -C OOH | ~165 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H stretch (carboxylic acid) | 2500-3300 (broad) |

| C-H stretch (aliphatic) | 2850-3000 |

| C=O stretch (carboxylic acid) | 1680-1720 |

| C=N and C=C stretch (pyrazole ring) | 1450-1600 |

| C-Cl stretch | 600-800 |

Mass Spectrometry

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ would be expected at an m/z corresponding to the molecular weight (188.61). Due to the presence of chlorine, an isotope peak [M+2]⁺ at approximately one-third the intensity of the molecular ion peak is expected. Common fragmentation patterns for carboxylic acids include the loss of -OH (m/z 17) and -COOH (m/z 45).[8]

Applications and Biological Significance

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[2] It is a key intermediate for the synthesis of certain herbicides and insecticides.[2] Some pyrazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial and anticancer properties.

Conclusion

This technical guide has provided a detailed overview of the structure, proposed synthesis, and expected analytical characterization of this compound. While a complete, experimentally verified dataset is not publicly available, the information presented herein, based on established chemical principles and data from related compounds, offers a solid foundation for researchers working with this molecule. Further experimental work is required to confirm the proposed synthesis and obtain detailed spectroscopic data for this important chemical intermediate.

References

- 1. This compound | C7H9ClN2O2 | CID 14770682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [benchchem.com]

- 3. Buy this compound (EVT-350749) | 127892-62-0 [evitachem.com]

- 4. conchainbio.com [conchainbio.com]

- 5. chembk.com [chembk.com]

- 6. 127892-62-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Chemical and physical properties of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and potential biological significance of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry, agrochemical development, and organic synthesis.

Chemical and Physical Properties

This compound is a pyrazole derivative with the CAS number 127892-62-0.[1] Its chemical structure consists of a central pyrazole ring substituted with a chlorine atom, an ethyl group, a methyl group, and a carboxylic acid functional group. This combination of functional groups makes it a versatile building block in the synthesis of more complex molecules.[2]

Identifiers and Molecular Data

| Property | Value |

| IUPAC Name | This compound[3] |

| CAS Number | 127892-62-0[1][2] |

| Molecular Formula | C₇H₉ClN₂O₂[1] |

| Molecular Weight | 188.61 g/mol [1] |

| Canonical SMILES | CCC1=C(C(=O)O)N(N=C1Cl)C |

| InChI Key | NXAIFVHVBHMNJS-UHFFFAOYSA-N[4] |

Physical Properties

| Property | Value |

| Appearance | White to light yellow powder or crystal[1][4] |

| Melting Point | 162.0 to 166.0 °C[1][4] |

| Boiling Point (Predicted) | 339.5 ± 42.0 °C[5][6] |

| Density (Predicted) | 1.40 ± 0.1 g/cm³[1][5] |

| pKa (Predicted) | 1.90 ± 0.38[7] |

| Solubility | Soluble in chloroform (mild, heated) and methanol.[8] |

Experimental Protocols

Synthesis

A plausible synthetic route to obtain this compound is through the hydrolysis of its corresponding ethyl ester, ethyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate.

Experimental Workflow for Synthesis

Caption: A general workflow for the synthesis of the target compound via hydrolysis.

Detailed Methodology:

-

Hydrolysis: The starting material, ethyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate, is dissolved in a suitable solvent such as ethanol. An aqueous solution of a base, for instance, 5% sodium hydroxide, is added to the solution. The reaction mixture is then heated to approximately 60°C and stirred for about one hour to facilitate the hydrolysis of the ester.

-

Acidification: After the hydrolysis is complete, the reaction mixture is cooled to room temperature. It is then acidified by the slow addition of a dilute acid, such as hydrochloric acid, until the pH is acidic. This step protonates the carboxylate salt to form the carboxylic acid.

-

Precipitation and Isolation: The acidification typically leads to the precipitation of the solid carboxylic acid. The precipitate is then collected by filtration.

-

Purification: The collected solid is washed with cold water to remove any remaining salts and impurities. The purified product is then dried under vacuum to yield this compound.

Characterization

The structure and purity of the synthesized compound can be confirmed using standard spectroscopic methods.

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic characterization of the synthesized compound.

Expected Spectral Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group (a triplet and a quartet), the N-methyl group (a singlet), and the carboxylic acid proton (a broad singlet).

-

¹³C NMR: The carbon NMR spectrum should reveal signals for the two carbons of the ethyl group, the N-methyl carbon, the carbons of the pyrazole ring, and the carboxylic acid carbon.

-

FTIR Spectroscopy: The infrared spectrum is expected to exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid, and a strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretching of the carbonyl group.

-

Mass Spectrometry: Mass spectral analysis should show a molecular ion peak corresponding to the molecular weight of the compound (188.61 g/mol ).

Biological Activity and Signaling Pathways

Pyrazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.[4] this compound, as a member of this class, is a valuable intermediate in the synthesis of novel therapeutic agents and agrochemicals.[2]

Anti-inflammatory Activity and the NF-κB Signaling Pathway

Many pyrazole-containing compounds exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. One of the most significant of these is the Nuclear Factor-kappa B (NF-κB) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Pyrazole derivatives have been shown to inhibit this pathway, thereby reducing the inflammatory response.

Inhibition of the Canonical NF-κB Signaling Pathway by Pyrazole Derivatives

Caption: The canonical NF-κB signaling pathway and a potential point of inhibition by pyrazole derivatives.

Safety and Handling

This compound is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319).[3] It may also cause respiratory irritation (H335).[3] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin, wash with plenty of water.[9] If eye irritation persists, seek medical advice.[10] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in the development of new pharmaceuticals and agrochemicals. Its well-defined chemical and physical properties, along with established synthetic and characterization protocols, make it an accessible and versatile building block for further research and development. The potential for this class of compounds to modulate critical biological pathways, such as the NF-κB signaling pathway, underscores its importance for professionals in drug discovery and development.

References

- 1. This compound [benchchem.com]

- 2. N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. This compound CAS 127892-62-0 - Chemical Supplier Unilong [unilongindustry.com]

- 8. China this compound CAS 127892-62-0 factory and manufacturers | Unilong [unilongmaterial.com]

- 9. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C7H9ClN2O2 | CID 14770682 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical Properties of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 127892-62-0)

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the chemical intermediate 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, CAS Number 127892-62-0. This compound is a key building block in the synthesis of various agrochemicals and pharmaceuticals.[1][2][3] It is notably used as a precursor for the acaricide and insecticide Tebufenpyrad.[4]

Core Physicochemical Data

The following tables summarize the key physical and chemical properties of this compound. It is important to note that while some data points are from experimental measurements, others are predicted values derived from computational models.

Table 1: Identification and Structural Properties

| Property | Value | Source(s) |

| CAS Number | 127892-62-0 | [5][6] |

| Chemical Name | This compound | [5][6] |

| Molecular Formula | C₇H₉ClN₂O₂ | [5][6] |

| Molecular Weight | 188.61 g/mol | [5][6][7] |

| SMILES | CCC1=NN(C)C(C(O)=O)=C1Cl | [8] |

| InChI Key | NXAIFVHVBHMNJS-UHFFFAOYSA-N | [8] |

Table 2: Measured and Predicted Physicochemical Properties

| Property | Value | Type | Source(s) |

| Physical State | White to light yellow crystalline powder/solid | Experimental | [2] |

| Melting Point | 162 - 166 °C | Experimental | [2] |

| Boiling Point | 339.5 ± 42.0 °C | Predicted | [1][6] |

| Density | 1.40 ± 0.1 g/cm³ | Predicted | [6] |

| pKa | 1.90 ± 0.38 | Predicted | [6][9] |

| Flash Point | 159.1 °C | Predicted | [6] |

| Vapor Pressure | 3.55E-05 mmHg at 25°C | Predicted | [6] |

| Solubility | Slightly soluble in Chloroform (Heated) and Methanol | Experimental | [9] |

Biological Activity and Significance

This compound is a crucial intermediate in the synthesis of Tebufenpyrad, a potent acaricide and insecticide.[4] Tebufenpyrad's mechanism of action involves the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone reductase).[5][6][7][10] This inhibition disrupts the production of ATP, leading to cellular death in target organisms.[5] The herbicidal properties of some pyrazole derivatives have also been noted, often targeting enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) in plants.[4][8][11]

Signaling Pathway: Inhibition of Mitochondrial Electron Transport

The diagram below illustrates the mitochondrial electron transport chain and highlights the point of inhibition by Tebufenpyrad, the downstream product synthesized from CAS 127892-62-0.

Experimental Protocols

General Workflow for Synthesis and Characterization

The logical workflow for obtaining and characterizing a compound like this compound involves synthesis followed by a series of analytical tests to confirm its identity, purity, and properties.

Melting Point Determination

Methodology: The melting point is determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of the dried, crystalline solid is packed into a capillary tube to a depth of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.

-

Measurement: The temperature is increased rapidly to about 15-20 °C below the expected melting point, then the heating rate is slowed to 1-2 °C per minute.

-

Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For this compound, this range is reported as 162-166 °C.[2]

Acid Dissociation Constant (pKa) Measurement

Methodology: Potentiometric titration is a standard method for determining the pKa of acidic compounds.[12]

-

Sample Preparation: A precise weight of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (like methanol or DMSO) if water solubility is low.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 N NaOH).

-

Data Collection: The pH of the solution is measured and recorded after each addition of the titrant using a calibrated pH meter.

-

Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Solubility Assessment

Methodology: A qualitative or semi-quantitative shake-flask method can be employed to assess solubility in various solvents.

-

Procedure: A small, known amount of the solute (e.g., 1-5 mg) is added to a vial containing a measured volume of the solvent (e.g., 1 mL).

-

Equilibration: The mixture is agitated (e.g., vortexed or shaken) at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Observation: The mixture is visually inspected for any undissolved solid. If the solid has completely dissolved, the substance is considered soluble under those conditions. For this compound, it has been noted to be slightly soluble in heated chloroform and methanol.[9]

-

Quantitative Analysis (Optional): For a precise measurement, the saturated solution is filtered, and the concentration of the dissolved solute is determined using an analytical technique such as HPLC or UV-Vis spectroscopy.

References

- 1. This compound CAS#: 127892-62-0 [m.chemicalbook.com]

- 2. This compound [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tebufenpyrad - Wikipedia [en.wikipedia.org]

- 6. irac-online.org [irac-online.org]

- 7. Tebufenpyrad | C18H24ClN3O | CID 86354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Alterations in mitochondrial dynamics induced by tebufenpyrad and pyridaben in a dopaminergic neuronal cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nichino-europe.com [nichino-europe.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Primarily recognized as a key intermediate in the synthesis of the acaricide Tebufenpyrad and identified as one of its metabolites, its primary mode of action is inferred to be the inhibition of mitochondrial complex I (NADH:ubiquiquinone oxidoreductase). This document collates available data, details relevant experimental protocols, and presents signaling pathways and experimental workflows to elucidate its biological activity. While direct quantitative data for the title compound is limited, this guide draws from extensive research on its parent compound, Tebufenpyrad, to provide a thorough understanding of its likely molecular interactions and physiological effects.

Introduction

This compound is a pyrazole derivative with significant interest in the fields of agrochemicals and pharmaceuticals.[1][2] It serves as a crucial building block for the synthesis of more complex molecules, most notably the potent acaricide and insecticide, Tebufenpyrad.[3][4] Furthermore, it has been identified as an environmental transformation product of Tebufenpyrad.[5] The biological activity of pyrazole-containing compounds is diverse, ranging from herbicidal and insecticidal to anti-inflammatory and anticancer properties. This guide focuses on elucidating the core mechanism of action of this compound, primarily through its relationship with Tebufenpyrad and the broader context of pyrazole derivatives' biological targets.

Primary Mechanism of Action: Inhibition of Mitochondrial Complex I

The principal mechanism of action of this compound is strongly suggested to be the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase). This is based on the well-established mode of action of Tebufenpyrad, for which the carboxylic acid is a direct precursor and known metabolite.[6] Mitochondrial complex I is a critical enzyme in the electron transport chain, responsible for oxidizing NADH and transferring electrons to ubiquinone, a process coupled to the pumping of protons across the inner mitochondrial membrane.

Inhibition of complex I disrupts the production of ATP, leading to cellular energy depletion and ultimately cell death.[6] This mechanism is the basis for the acaricidal and insecticidal activity of Tebufenpyrad. Given that metabolites can sometimes retain or even exceed the activity of the parent compound, it is highly probable that this compound contributes to the overall toxicological profile of Tebufenpyrad through the same mechanism.

Signaling Pathway Diagram

Caption: Inhibition of Mitochondrial Electron Transport Chain by this compound.

Potential Secondary Mechanism: Herbicidal Activity

Several sources describe this compound as possessing herbicidal properties, generally attributed to the inhibition of enzymes critical for plant growth.[1][2] While the specific target is not definitively identified for this compound, a known mechanism for other pyrazole-based herbicides is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[7][8] HPPD is involved in the biosynthesis of plastoquinone and tocopherols, which are essential for photosynthesis and protection against oxidative damage. Inhibition of HPPD leads to the bleaching of plant tissues due to the photooxidation of chlorophyll.

Quantitative Data

Table 1: Bioactivity of Tebufenpyrad

| Parameter | Value | Organism/System | Reference |

| EC50 (Cell Death) | 3.98 µM | Rat dopaminergic neuronal cells (N27) | [9] |

Experimental Protocols

Mitochondrial Complex I Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and is suitable for determining the activity of complex I in isolated mitochondria.[10][11][12]

Principle: The assay measures the decrease in absorbance at 600 nm of a specific dye that acts as a terminal electron acceptor. The activity of Complex I is determined by its ability to transfer electrons from NADH to decylubiquinone, which in turn reduces the dye.

Materials:

-

Isolated mitochondria

-

Complex I Assay Buffer

-

NADH solution

-

Decylubiquinone solution

-

Complex I Dye

-

Complex I inhibitor (e.g., Rotenone, for determining specific activity)

-

96-well microplate

-

Microplate reader capable of kinetic measurements at 600 nm

Procedure:

-

Prepare a reaction mix containing Complex I Assay Buffer, Decylubiquinone, and Complex I Dye.

-

For inhibitor control wells, add the Complex I inhibitor.

-

Add the isolated mitochondrial sample to the wells.

-

Initiate the reaction by adding the NADH solution.

-

Immediately measure the absorbance at 600 nm in kinetic mode at 30-second intervals for 5-10 minutes.

-

Calculate the rate of decrease in absorbance.

-

Specific Complex I activity is determined by subtracting the activity in the presence of the inhibitor from the total activity.

Herbicidal Activity Screening (Post-emergence)

Materials:

-

Test compound (this compound)

-

Solvent (e.g., acetone or DMSO)

-

Surfactant

-

Potted weed species (e.g., Digitaria sanguinalis, Abutilon theophrasti) at the 2-4 leaf stage

-

Spray chamber

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Prepare spray solutions at various concentrations by diluting the stock solution with water and adding a surfactant.

-

Spray the potted weeds uniformly with the test solutions in a spray chamber.

-

Include a solvent-surfactant only control group.

-

Maintain the treated plants in a greenhouse under controlled conditions (temperature, light, humidity).

-

After a set period (e.g., 14-21 days), visually assess the herbicidal damage (e.g., chlorosis, necrosis, growth inhibition) on a percentage scale compared to the control group.

Synthesis and Logical Relationships

This compound is a key intermediate in the industrial synthesis of Tebufenpyrad. The following workflow illustrates this relationship.

Experimental Workflow: Synthesis of Tebufenpyrad

Caption: Synthetic pathway from this compound to Tebufenpyrad.

Conclusion

The mechanism of action of this compound is most credibly defined by its role as a precursor and metabolite of the acaricide Tebufenpyrad, pointing towards the inhibition of mitochondrial complex I as its primary biological target. This disruption of the electron transport chain and subsequent depletion of cellular ATP is a well-established mode of action for this class of compounds. Additionally, its reported herbicidal properties may stem from the inhibition of key plant enzymes such as HPPD, a common target for pyrazole-based herbicides. While direct quantitative data for the title compound remains elusive, the provided experimental protocols offer a framework for its further investigation. The synthesis of Tebufenpyrad from this carboxylic acid highlights its industrial importance. Future research should focus on quantifying the inhibitory potency of this compound on both mitochondrial complex I and HPPD to fully elucidate its toxicological and herbicidal profiles.

References

- 1. Design, Synthesis, and Herbicidal Activity Study of Novel Pyrazole-Carboxamides as Potential Transketolase Inhibitors | CoLab [colab.ws]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CN104230809A - Industrial new process for synthesis of tebufenpyrad - Google Patents [patents.google.com]

- 4. echemi.com [echemi.com]

- 5. Tebufenpyrad (Ref: AC 801757) [sitem.herts.ac.uk]

- 6. Tebufenpyrad - Wikipedia [en.wikipedia.org]

- 7. Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and herbicidal activity of novel cyclohexanedione derivations containing pyrazole and pyridine groups as potential HPPD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alterations in mitochondrial dynamics induced by tebufenpyrad and pyridaben in a dopaminergic neuronal cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

- 11. assaygenie.com [assaygenie.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

The Biological Versatility of Substituted Pyrazole Carboxylic Acids: A Technical Guide for Drug Discovery Professionals

Introduction: The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. When functionalized with a carboxylic acid moiety, this core structure gives rise to a class of compounds known as substituted pyrazole carboxylic acids, which exhibit a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, tailored for researchers, scientists, and drug development professionals.

I. Synthetic Strategies for Substituted Pyrazole Carboxylic Acids

The synthesis of substituted pyrazole carboxylic acids can be broadly achieved through two primary routes: the construction of the pyrazole ring with a pre-existing carboxyl or ester group, or the modification of a pre-formed pyrazole ring.

General Synthesis from β-Diketones or Related Precursors

A prevalent method involves the cyclocondensation of a β-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative. The carboxylic acid functionality is often introduced via an ester group on one of the precursors.

Experimental Protocol: Synthesis of 1,5-Diaryl-1H-pyrazole-3-carboxylic Acid [1][2][3]

-

Preparation of the β-ketoester: An appropriate acetophenone is reacted with a dialkyl oxalate (e.g., diethyl oxalate) in the presence of a base like sodium ethoxide to yield the corresponding β-ketoester.

-

Cyclocondensation: The purified β-ketoester is dissolved in a suitable solvent, such as glacial acetic acid or ethanol.

-

An arylhydrazine hydrochloride is added to the solution.

-

The reaction mixture is refluxed for 4-6 hours, with progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled, and the precipitated solid is filtered.

-

Hydrolysis: The resulting pyrazole ester is then hydrolyzed to the carboxylic acid using a base (e.g., NaOH or KOH) in an aqueous alcoholic solution, followed by acidification to precipitate the final product.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

II. Diverse Biological Activities and Mechanisms of Action

Substituted pyrazole carboxylic acids have been extensively investigated for a variety of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.

A. Anticancer Activity

Numerous substituted pyrazole carboxylic acids have demonstrated potent cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Mechanism of Action: Inhibition of Carbonic Anhydrase IX and XII

Carbonic anhydrases (CAs) IX and XII are tumor-associated enzymes that play a critical role in pH regulation in the hypoxic tumor microenvironment, promoting tumor cell survival and proliferation.[4][5] Inhibition of these enzymes leads to intracellular acidification and subsequent apoptosis.

Experimental Protocol: MTT Assay for Anticancer Activity [6][7][8]

-

Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer cells) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test pyrazole carboxylic acid derivatives (typically ranging from 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Table 1: Anticancer Activity of Substituted Pyrazole Carboxylic Acids

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrazole-indole hybrid 7a | HCT-116 (Colon) | 0.85 | [7] |

| Pyrazole-indole hybrid 7b | HCT-116 (Colon) | 0.92 | [7] |

| Pyrazole-indole hybrid 7a | MCF-7 (Breast) | 1.21 | [7] |

| Pyrazole-indole hybrid 7b | MCF-7 (Breast) | 1.56 | [7] |

| Coumarin pyrazole hybrid P-03 | A549 (Lung) | 13.5 | [9] |

| 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivative 8b | HL-60 (Leukemia) | 24.4 | [10] |

| 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivative 7j | HeLa (Cervical) | 30.4 | [10] |

| 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivative 8b | HeLa (Cervical) | 30.5 | [10] |

B. Anti-inflammatory Activity

Substituted pyrazole carboxylic acids are well-known for their anti-inflammatory properties, with some derivatives acting as selective inhibitors of cyclooxygenase-2 (COX-2).

Mechanism of Action: COX-2 Inhibition and NF-κB Pathway

The anti-inflammatory effects of many pyrazole derivatives are attributed to their inhibition of the COX-2 enzyme, which is a key enzyme in the synthesis of prostaglandins, potent mediators of inflammation.[11][12][13] This inhibition can also modulate downstream signaling pathways such as the NF-κB pathway, a critical regulator of pro-inflammatory gene expression.[14][15][16][17][18]

// Nodes Inflammatory_Stimuli [label="Inflammatory Stimuli\n(e.g., LPS, TNF-α)", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK_Complex [label="IKK Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IkB [label="IκB", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB\n(p50/p65)", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB_IkB [label="NF-κB-IκB\n(Inactive)", shape=Mdiamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; COX2_Gene [label="COX-2 Gene\nTranscription", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; COX2_Protein [label="COX-2 Protein", fillcolor="#34A853", fontcolor="#FFFFFF"]; Prostaglandins [label="Prostaglandins", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyrazole_Inhibitor [label="Pyrazole Carboxylic\nAcid Inhibitor", shape=box, fillcolor="#FBBC05", fontcolor="#202124", style="filled,dashed"];

// Edges Inflammatory_Stimuli -> IKK_Complex; IKK_Complex -> IkB [label="Phosphorylates", fontsize=8, fontcolor="#5F6368"]; IkB -> NFkB_IkB [style=invis]; NFkB_IkB -> NFkB [label="IκB Degradation", fontsize=8, fontcolor="#5F6368"]; NFkB -> Nucleus [label="Translocation", fontsize=8, fontcolor="#5F6368"]; Nucleus -> COX2_Gene; COX2_Gene -> COX2_Protein; COX2_Protein -> Prostaglandins [label="Arachidonic Acid", fontsize=8, fontcolor="#5F6368"]; Prostaglandins -> Inflammation; Pyrazole_Inhibitor -> COX2_Protein [arrowhead=tee, color="#EA4335"];

// Initial state {rank=same; IkB; NFkB; NFkB_IkB} } Caption: Inhibition of COX-2 by pyrazole carboxylic acids reduces prostaglandin synthesis.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [19][20]

-

Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions for at least one week.

-

Grouping and Dosing: Animals are divided into groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups receiving different doses of the pyrazole carboxylic acid derivatives orally or intraperitoneally.

-

Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.

-

Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Table 2: Anti-inflammatory Activity of Substituted Pyrazole Carboxylic Acids

| Compound/Derivative | Assay | Dose | % Inhibition | Reference |

| Pyrazole-hydrazone 4f | Carrageenan-induced paw edema | 100 mg/kg | 40.61 (at 1 hr) | [19] |

| Pyrazole-hydrazone 4c | Carrageenan-induced paw edema | 100 mg/kg | 36.78 (at 1 hr) | [19] |

| Pyrazoline 2d | Carrageenan-induced paw edema | 0.0057 mmol/kg | 65 | [21] |

| Pyrazoline 2e | Carrageenan-induced paw edema | 0.0057 mmol/kg | 63 | [21] |

| Pyrazolone derivative 7 | Carrageenan-induced paw edema | 10 mg/kg | 90.3 | [20] |

| Pyrazolone derivative 12 | Carrageenan-induced paw edema | 10 mg/kg | 89.7 | [20] |

| Pyrazole-thiadiazole 179 | Carrageenan-induced paw edema | 10 mg/kg | 81.00 (at 5 hr) | [22] |

C. Antimicrobial Activity

Substituted pyrazole carboxylic acids have also been reported to possess significant activity against a variety of bacterial and fungal strains.

Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening

-

Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to the 0.5 McFarland standard.

-

Inoculation of Agar Plates: The surface of Mueller-Hinton agar plates is uniformly swabbed with the microbial inoculum.

-

Well Preparation: Wells of 6-8 mm diameter are aseptically punched into the agar plates.

-

Compound Application: A specific volume (e.g., 100 µL) of the test pyrazole carboxylic acid solution (at a known concentration) is added to each well. A standard antibiotic and a solvent control are also included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Measurement of Inhibition Zone: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined by a serial dilution method, identifying the lowest concentration of the compound that completely inhibits visible microbial growth.

Table 3: Antimicrobial Activity of Substituted Pyrazole Carboxylic Acids

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole derivative 3 | E. coli | 0.25 | [23] |

| Pyrazole derivative 4 | S. epidermidis | 0.25 | [23] |

| Pyrazole derivative 2 | A. niger | 1 | [23] |

| Pyrazole derivative 3 | M. audouinii | 0.5 | [23] |

| Indazole 9 | S. aureus (MDR) | 4 | [24] |

| Indazole 9 | E. faecalis | 4 | [24] |

| Trifluorophenyl-substituted pyrazole 27 | S. aureus (MRSA) | 0.39 | [25] |

| Aminoguanidine-derived pyrazole 12 | E. coli | 1 | [25] |

III. Conclusion

Substituted pyrazole carboxylic acids represent a versatile and highly promising class of compounds in drug discovery. Their synthetic accessibility and the wide range of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects, underscore their therapeutic potential. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to the development of novel therapeutics based on this privileged scaffold. Further exploration of structure-activity relationships and target identification will undoubtedly lead to the discovery of new and more effective clinical candidates.

References

- 1. Pyrazole synthesis [organic-chemistry.org]

- 2. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. tdcommons.org [tdcommons.org]

- 4. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. japsonline.com [japsonline.com]

- 9. Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Integrated Pathways of COX-2 and mTOR: Roles in Cell Sensing and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 14. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 17. purformhealth.com [purformhealth.com]

- 18. NF-κB - Wikipedia [en.wikipedia.org]

- 19. sciforum.net [sciforum.net]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data Interpretation of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (C₇H₉ClN₂O₂, Molecular Weight: 188.61 g/mol , CAS: 127892-62-0).[1][2][3][4] This pyrazole derivative is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] A thorough understanding of its spectroscopic profile is crucial for its identification, characterization, and quality control in research and development.

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra for this specific compound, the following tables summarize the predicted data based on established spectroscopic principles and data from analogous structures, such as its ethyl ester derivative.

Table 1: Predicted ¹H NMR Spectroscopic Data

The predicted ¹H NMR spectrum in a solvent like CDCl₃ would exhibit signals corresponding to the ethyl, methyl, and carboxylic acid protons. The chemical shifts are influenced by the electron-withdrawing effects of the pyrazole ring, the chlorine atom, and the carboxylic acid group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.25 | Triplet | 3H | -CH₂CH₃ |

| ~2.70 | Quartet | 2H | -CH₂ CH₃ |

| ~4.10 | Singlet | 3H | N-CH₃ |

| >10 | Broad Singlet | 1H | -COOH |

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration and may exchange with deuterium in deuterated solvents, leading to a diminished or absent signal.

Table 2: Predicted ¹³C NMR Spectroscopic Data

The predicted proton-decoupled ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are estimated based on the electronic environment of each carbon atom.

| Chemical Shift (δ, ppm) | Assignment |

| ~13 | -CH₂C H₃ |

| ~20 | -C H₂CH₃ |

| ~38 | N-C H₃ |

| ~110 | C 4-Cl |

| ~140 | C 5-COOH |

| ~150 | C 3-Ethyl |

| ~165 | -C OOH |

Table 3: Predicted Mass Spectrometry Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 188/190 | Molecular ion peak [M]⁺ with isotopic pattern for one chlorine atom |

| 173/175 | Loss of -CH₃ |

| 143/145 | Loss of -COOH |

| Base Peak | Dependent on the ionization method and energy |

Note: The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M peak.

Table 4: Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch of the carboxylic acid |

| 2850-3000 | Medium | C-H stretch of alkyl groups |

| ~1700 | Strong | C=O stretch of the carboxylic acid |

| 1450-1600 | Medium | C=C and C=N stretching of the pyrazole ring |

| 1200-1300 | Strong | C-O stretch of the carboxylic acid |

| ~900 | Broad | O-H bend of the carboxylic acid |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[5]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher). For ¹H NMR, standard acquisition parameters are typically used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum.[6]

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol, acetonitrile).[7]

-

Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Electron Impact (EI).[8][9]

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[9]

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.[9]

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid): As a solid, the compound can be prepared as a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing the paste between two salt plates (e.g., NaCl or KBr).[10] A thin solid film can also be created by dissolving the solid in a volatile solvent, depositing it on a salt plate, and allowing the solvent to evaporate.[11]

-

Data Acquisition: Place the prepared sample in the IR spectrometer and record the spectrum. A background spectrum of the empty sample holder (or KBr pellet/salt plates) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum shows the percentage of transmittance or absorbance of infrared radiation as a function of wavenumber.

Visualization of Spectroscopic Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of spectroscopic data to elucidate the structure of an organic compound like this compound.

Caption: Workflow for Spectroscopic Data Interpretation.

References

- 1. This compound | C7H9ClN2O2 | CID 14770682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 127892-62-0 [chemicalbook.com]

- 5. chem.latech.edu [chem.latech.edu]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

Technical Guide: Safety, Handling, and Toxicity of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive risk assessment conducted by qualified professionals. Always consult the most current Safety Data Sheet (SDS) before handling this chemical.

Introduction

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 127892-62-0) is a pyrazole derivative utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structural features make it a versatile building block in drug development and the production of herbicides and pesticides.[2] Understanding the safety, handling, and toxicity of this compound is paramount for ensuring the well-being of laboratory and manufacturing personnel.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 127892-62-0 | [3][4] |

| Molecular Formula | C₇H₉ClN₂O₂ | [4] |

| Molecular Weight | 188.61 g/mol | [4] |

| Appearance | White to light yellow solid/crystalline powder | [1] |

| Melting Point | 162.0 to 166.0 °C | [1] |

| Boiling Point | 339.5 ± 42.0 °C (Predicted) | [5] |

| Density | 1.40 ± 0.1 g/cm³ (Predicted) | [1] |

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance.

| Hazard Class | GHS Classification | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

Hazard Pictograms:

-

GHS07 (Exclamation Mark)

Toxicological Information

A comprehensive review of publicly available toxicological data reveals a significant lack of specific quantitative studies (e.g., LD50, LC50, IC50) for this compound. Multiple supplier safety data sheets explicitly state that no toxicological data is available for the product.[7]

The hazard classifications are based on the potential irritant nature of the chemical. The mechanism of its toxicity is not well-defined in the available literature, but it is known to be a versatile building block for biologically active compounds, suggesting it may interact with biological systems, potentially through enzyme inhibition.[8]

Below is a conceptual diagram illustrating a potential, generalized mechanism of action for a bioactive compound like this, which could involve enzyme inhibition.

Caption: Conceptual diagram of potential enzyme inhibition.

Safe Handling and Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Engineering Controls

-

Work in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection:

-

Wear a lab coat or other protective clothing.

-

Use chemically resistant gloves (e.g., nitrile rubber).

-

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter.

The following diagram outlines a general workflow for safely handling this chemical in a laboratory setting.

Caption: General laboratory safety workflow.

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3][9] |

| Skin Contact | Immediately wash the skin with plenty of soap and water. Remove contaminated clothing and shoes.[3][9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[6] |

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE. Avoid breathing dust.

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.

-

Methods for Cleaning Up: Carefully sweep up the spilled solid material, avoiding dust generation. Place in a suitable, closed container for disposal.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material may be considered hazardous waste.

Experimental Protocols (General)

While specific experimental protocols for toxicity testing of this compound are not available, the following are general methodologies that would be employed to assess the hazards identified.

Skin Irritation Assay (OECD 404)

-

Objective: To assess the potential of a substance to cause skin irritation.

-

Test System: Typically, albino rabbits.

-

Procedure:

-

A small amount of the test substance (0.5 g) is applied to a small area of shaved skin.

-

The application site is covered with a gauze patch.

-

Observations for erythema (redness) and edema (swelling) are made at 1, 24, 48, and 72 hours after patch removal.

-

The severity of the reactions is scored.

-

Eye Irritation Assay (OECD 405)

-

Objective: To determine the potential of a substance to cause serious eye damage or irritation.

-

Test System: Typically, albino rabbits.

-

Procedure:

-

A small amount of the test substance (0.1 g) is instilled into the conjunctival sac of one eye of the animal.

-

The other eye serves as a control.

-

The eyes are examined for corneal opacity, iritis, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation.

-

The severity of the reactions is scored.

-

Conclusion

This compound is a valuable chemical intermediate with identified hazards, primarily as a skin, eye, and respiratory irritant, and is harmful if swallowed. The lack of publicly available, specific quantitative toxicity data necessitates a cautious approach, with strict adherence to the handling and safety procedures outlined in this guide and the corresponding Safety Data Sheet. All work with this compound should be conducted by trained personnel in a controlled laboratory environment with appropriate engineering controls and personal protective equipment.

References

- 1. Buy this compound (EVT-350749) | 127892-62-0 [evitachem.com]

- 2. This compound CAS 127892-62-0 - Chemical Supplier Unilong [unilongindustry.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. This compound | C7H9ClN2O2 | CID 14770682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound [benchchem.com]

- 9. aaronchem.com [aaronchem.com]

An In-depth Technical Guide to 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

This technical guide provides a comprehensive overview of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The document details its fundamental molecular properties, analytical methodologies, and a conceptual workflow for its application in research and development.

Core Molecular Data

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₉ClN₂O₂ | [1][2][3][4][5][6] |

| Molecular Weight | 188.61 g/mol | [1][2][4][5] |

Physicochemical Characteristics

This compound typically appears as a white to light yellow crystalline powder.[1][2] It has a melting point in the range of 162°C to 166°C.[1][2]

Experimental Protocols

Structural Confirmation and Analysis

The molecular structure of this compound is typically confirmed using a combination of standard spectroscopic methods.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C-NMR spectroscopy are employed to determine the proton and carbon environments within the molecule. This technique is crucial for identifying the various substituents, including the ethyl, methyl, and chloro groups, and their positions on the pyrazole ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in the compound. Key vibrational bands include the O–H stretch of the carboxylic acid, typically observed in the range of 2500–3000 cm⁻¹, and the C=O stretch of the carbonyl group, which appears around 1700 cm⁻¹.[1]

-

Mass Spectrometry (MS): Mass spectrometry is used to verify the molecular weight of the compound. The molecular ion peak is expected to be observed at an m/z value corresponding to the compound's molecular weight, for instance, at approximately 188.61 for the protonated molecule [M+H]⁺.[1]

Conceptual Research and Development Workflow

The following diagram illustrates a conceptual workflow for the investigation and application of this compound in a drug discovery context.

Caption: A conceptual workflow for the research and development of pyrazole derivatives.

Potential Applications

This compound serves as a versatile intermediate in the synthesis of more complex molecules.[1] Research has indicated that compounds with the pyrazole structure may possess a range of biological activities, including antibacterial, antifungal, and potential anticancer properties.[1] It is also recognized for its herbicidal properties, functioning by inhibiting specific enzymes crucial for plant growth.[1] This compound is a key building block in the development of new pharmaceuticals and agrochemicals.[1]

References

- 1. This compound [benchchem.com]

- 2. Buy this compound (EVT-350749) | 127892-62-0 [evitachem.com]

- 3. chembk.com [chembk.com]

- 4. 127892-62-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | C7H9ClN2O2 | CID 14770682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. conchainbio.com [conchainbio.com]

A Technical Guide to Potential Research Applications of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 127892-62-0) is a substituted pyrazole derivative that serves as a high-potential building block for the synthesis of novel bioactive compounds.[1][2] The pyrazole scaffold is a well-established "privileged structure" in medicinal and agricultural chemistry, forming the core of numerous commercialized drugs and crop protection agents.[3][4] This technical guide outlines key research and development avenues for this compound, focusing on its potential in agrochemicals (fungicides and herbicides) and medicinal chemistry (kinase inhibitors). Detailed experimental protocols and conceptual frameworks are provided to facilitate immediate research initiation.

Compound Profile

| Property | Value | Reference |

| CAS Number | 127892-62-0 | [1] |

| Molecular Formula | C₇H₉ClN₂O₂ | [1] |

| Molecular Weight | 188.61 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [5] |

| Melting Point | 162 - 166 °C | [5] |

Proposed Research Areas: A Logical Overview

The carboxylic acid moiety of the title compound is a key functional group that allows for straightforward derivatization into esters and amides, which are common toxophores in bioactive pyrazoles.[1][5] The potential applications can be broadly categorized into two main fields: Agrochemicals and Medicinal Chemistry.

Caption: Logical workflow from the core compound to specialized research applications.

Agrochemical Research Applications

The pyrazole scaffold is integral to modern agrochemicals.[3] Two primary targets for derivatives of this compound are the fungal enzyme Succinate Dehydrogenase (SDH) and the plant enzyme 4-Hydroxyphenylpyruvate Dioxygenase (HPPD).

Fungicide Development: Succinate Dehydrogenase Inhibitors (SDHIs)